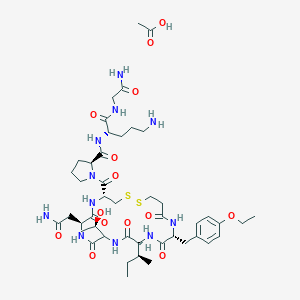
Dapoxetine hydrochloride
Vue d'ensemble
Description
Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor used in the treatment of premature ejaculation . It is a short-acting novel selective serotonin reuptake inhibitor marketed for the treatment of premature ejaculation in men . It increases the time it takes to ejaculate and can improve the control over the ejaculation .
Synthesis Analysis
A novel and practical asymmetric synthesis of dapoxetine hydrochloride using the chiral auxiliary (S)-tert-butanesulfinamide was explored. The synthesis was concise, mild, and easy to perform. The overall yield and stereoselectivity were excellent . Another synthetic process of dapoxetine hydrochloride comprises the steps: under an ice bath condition, adding 3-phenyl-3-amino-l-propanol into a 250 mL three-necked bottle, slowly adding benzoyl chloride drop by drop, controlling the temperature below 5 DEG C, after finishing drop-by-drop adding, removing the ice bath, and continuing to stir .
Molecular Structure Analysis
The crystal structure of Dapoxetine hydrochloride is a complex 3D arrangement of DAPHCl moieties held together by hydrogen bonds, π⋯π, and C–H⋯π interactions . The chloride ions form layers parallel to the ab plane and are connected by dapoxetinium moieties through N–H⋯Cl and C–H⋯Cl hydrogen bonds .
Chemical Reactions Analysis
Dapoxetine hydrochloride was determined in real samples using the spectrophotometry method. All of the detection process in colorimetric assay is related to morphological reform of AgNPrs after its specific electrostatic and covalent interaction with DPX as analyte .
Physical And Chemical Properties Analysis
Dapoxetine hydrochloride has a molecular formula of C21H24ClNO and a molecular weight of 341.9 g/mol . It is a weakly basic drug with a pH dependent solubility that could limit its dissolution in the body neutral fluids .
Applications De Recherche Scientifique
Treatment of Premature Ejaculation
Dapoxetine is used for the treatment of premature ejaculation . It is a selective serotonin reuptake inhibitor (SSRI) and has been used extensively for this purpose . As the only SSRI approved for PE treatment, dapoxetine can block the presynaptic membrane 5-hydroxytryptamine (5-HT) transporter, increasing the level of 5-HT in the synaptic cleft and activating the postsynaptic 5-HT2C and 5-HT1A receptors, thereby increasing ejaculation time .
Pharmacokinetic Studies
The drug has been used in pharmacokinetic studies. A study developed an HPLC–MS/MS method to determine the levels of dapoxetine in human plasma processed using simple protein precipitation . The method was successfully validated and applied to pharmacokinetic studies in healthy Chinese volunteers during the fasting and postprandial periods .
Bioequivalence Study
Dapoxetine Hydrochloride has been used in bioequivalence studies. The aforementioned HPLC–MS/MS method was used in a bioequivalence study .
Chemosensing Applications
Dapoxetine Hydrochloride has been used in chemosensing applications. A study used silver nanoparticles with the morphology of prisms (AgNPrs) for the sensitive measurement of Dapoxetine Hydrochloride using colorimetric chemosensing and the spectrophotometric method .
Therapeutic Drug Monitoring
The drug has been used in therapeutic drug monitoring (TDM). An optimized pump-less microfluidic paper-based colorimetric device (mPCD) was introduced and validated for the real-time biomedical analysis of Dapoxetine Hydrochloride .
Interaction with Other Drugs
Dapoxetine Hydrochloride has been studied for its interaction with other drugs. Agents such as dapoxetine that inhibit the CYP2D6 isoenzyme appear to inhibit the metabolism of thioridazine, resulting in elevated thioridazine concentrations and thereby augmenting the prolongation of the QTc interval .
Mécanisme D'action
Target of Action
Dapoxetine hydrochloride primarily targets the serotonin transporter . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation and can influence various physiological processes .
Mode of Action
Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the serotonin transporter, which increases serotonin’s action at the postsynaptic cleft . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin activity .
Biochemical Pathways
The enhanced activity of serotonin due to the inhibition of its reuptake can affect various biochemical pathways. Experimental evidence indicates that serotonin, through brain descending pathways, exerts an inhibitory role on ejaculation . Three serotonin receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate serotonin’s modulating activity on ejaculation .
Pharmacokinetics
Dapoxetine hydrochloride has a unique pharmacokinetic profile. Unlike other SSRIs used for depression, which take 2 weeks or longer to reach steady-state concentration, dapoxetine has a short time to maximum serum concentration (about 1 hour) and rapid elimination (initial half-life of 1-2 hours) . This rapid absorption and elimination make dapoxetine a short-acting SSRI .
Result of Action
The primary result of dapoxetine hydrochloride’s action is a significant increase in ejaculatory latency, as demonstrated in a phase II proof-of-concept study . This means that dapoxetine can delay ejaculation, making it a potential treatment for premature ejaculation .
Action Environment
The action, efficacy, and stability of dapoxetine hydrochloride can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect the metabolism of dapoxetine, potentially impacting its efficacy and side effects . .
Safety and Hazards
Users are advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
119356-77-3 (Parent) | |
| Record name | Dapoxetine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20926531 | |
| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapoxetine hydrochloride | |
CAS RN |
129938-20-1 | |
| Record name | Dapoxetine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPOXETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















